molecular formula C9H6FN3O2 B1400783 2-Fluoro-6-(2H-1,2,3-triazol-2-yl)benzoic acid CAS No. 1186050-58-7

2-Fluoro-6-(2H-1,2,3-triazol-2-yl)benzoic acid

Cat. No.: B1400783
CAS No.: 1186050-58-7
M. Wt: 207.16 g/mol
InChI Key: NTPOZDBAGMLNQA-UHFFFAOYSA-N
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Description

2-Fluoro-6-(2H-1,2,3-triazol-2-yl)benzoic acid is an organic compound with the molecular formula C9H6FN3O2. It is a derivative of benzoic acid, where the benzene ring is substituted with a fluorine atom and a 1,2,3-triazole ring.

Chemical Reactions Analysis

Types of Reactions: 2-Fluoro-6-(2H-1,2,3-triazol-2-yl)benzoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

2-Fluoro-6-(2H-1,2,3-triazol-2-yl)benzoic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Fluoro-6-(2H-1,2,3-triazol-2-yl)benzoic acid depends on its specific application. In medicinal chemistry, it may act by inhibiting enzymes or binding to receptors, thereby modulating biological pathways. The triazole ring can interact with metal ions or hydrogen bond donors/acceptors, influencing the compound’s binding affinity and specificity .

Comparison with Similar Compounds

  • 2-Fluoro-6-(2H-1,2,3-triazol-2-yl)benzoic acid
  • 2-Fluoro-6-iodobenzoic acid
  • 1,2,3-Triazole derivatives

Comparison: this compound is unique due to the presence of both a fluorine atom and a triazole ring on the benzene ring. This combination imparts distinct electronic and steric properties, making it a valuable intermediate in the synthesis of complex molecules. Compared to 2-fluoro-6-iodobenzoic acid, the triazole derivative offers additional sites for chemical modification and potential biological activity .

Properties

IUPAC Name

2-fluoro-6-(triazol-2-yl)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6FN3O2/c10-6-2-1-3-7(8(6)9(14)15)13-11-4-5-12-13/h1-5H,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NTPOZDBAGMLNQA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)F)C(=O)O)N2N=CC=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6FN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60736398
Record name 2-Fluoro-6-(2H-1,2,3-triazol-2-yl)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60736398
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

207.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1186050-58-7
Record name 2-Fluoro-6-(2H-1,2,3-triazol-2-yl)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60736398
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

The title compound was prepared following the same general protocol as described for 5-methyl-2-(2H-1,2,3-triazol-2-yl)benzoic acid in Example A11 using 2-fluoro-6-iodobenzoic acid and 1,2,3-triazole. ESI-MS (m/z): 208 [M+1]+.
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Synthesis routes and methods II

Procedure details

To a 2 L, 3-necked, round-bottomed flask equipped with an overhead mechanical stirrer, thermocouple probe, heating mantle, reflux condenser, and nitrogen inlet were added 2-fluoro-6-iodobenzoic acid (127.6 g, 480 mmol), copper iodide (4.57 g, 24 mmol), and Cs2CO3 (312.6 g, 959 mmol). To these solids were added dioxane (640 mL), then water (2.6 mL, 144 mmol), then 1H-1,2,3-triazole (55.6 mL, 959 mmol), and finally trans-1,2-dimethylcyclohexane-1,2-diamine (15.1 mL, 96 mmol). The mixture was then warmed to 60° C. for 30 min, then to 83° C. for 30 min, and then to 100° C. for 3 h. After the 3 h at 100° C., the mixture was cooled and then 1 L of MTBE and 1 L of water were added. After vigorous mixing, the layers were separated and the bottom aqueous layer was acidified to pH 1.72 with ˜148 mL of concentrated hydrochloric acid. The aqueous was then extracted twice with EtOAc. The combined organic layers were dried over Na2SO4, filtered, and concentrated to provide a dark oil. The oil was stirred overnight in EtOAc (450 mL) and the resulting precipitate was removed by filtration. The mother-liquors were concentrated to a brown solid (106.21 g, 75 wt % by quantitative HPLC, 79.7 g, 80%). 1H NMR (400 MHz, DMSO-d6): 8.22-8.13 (bs, 2H), 7.84-7.80 (m, 1H), 7.74-7.65 (m, 1H), 7.50-7.41 (m, 1H).
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2.6 mL
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127.6 g
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Cs2CO3
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312.6 g
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4.57 g
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catalyst
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55.6 mL
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[Compound]
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trans-1,2-dimethylcyclohexane-1,2-diamine
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15.1 mL
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450 mL
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1 L
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1 L
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640 mL
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solvent
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Synthesis routes and methods III

Procedure details

The title compound was prepared in a manner analogous to Intermediate 13, substituting 6-fluoro-2-iodo-benzoic acid for 5-fluoro-2-iodo-benzoic acid. 1H NMR (400 MHz, CD3OD): 7.96 (s, 2H), 7.87-7.82 (m, 1H), 7.70 (td, J=8.1, 5.1 Hz, 1H), 7.59 (ddd, J=9.7, 8.4, 1.4 Hz, 1H).
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Fluoro-6-(2H-1,2,3-triazol-2-yl)benzoic acid
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2-Fluoro-6-(2H-1,2,3-triazol-2-yl)benzoic acid
Reactant of Route 3
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2-Fluoro-6-(2H-1,2,3-triazol-2-yl)benzoic acid
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2-Fluoro-6-(2H-1,2,3-triazol-2-yl)benzoic acid
Reactant of Route 5
2-Fluoro-6-(2H-1,2,3-triazol-2-yl)benzoic acid
Reactant of Route 6
2-Fluoro-6-(2H-1,2,3-triazol-2-yl)benzoic acid

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